

Thiazole-2-Carbohydrazide Derivatives: A Comprehensive Technical Guide on Synthesis and Biological Activities

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Compound of Interest

Compound Name: **Thiazole-2-carbohydrazide**

Cat. No.: **B093941**

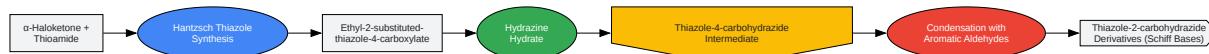
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The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.^{[1][2]} Among these, derivatives of **thiazole-2-carbohydrazide** have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents.^{[3][4]} This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to **thiazole-2-carbohydrazide** derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

General Synthesis Strategies

The synthesis of **thiazole-2-carbohydrazide** derivatives typically follows a multi-step reaction sequence. A common and versatile method involves the Hantzsch thiazole synthesis, which is widely used for the formation of the core thiazole ring.^[5] The general workflow begins with the synthesis of a thiazole ester, which is then converted to the corresponding carbohydrazide. This carbohydrazide serves as a key intermediate that can be further modified, often by condensation with various aldehydes or ketones, to yield a diverse library of derivatives.^{[4][6]}



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General synthesis workflow for **thiazole-2-carbohydrazide** derivatives.

Biological Activities and Quantitative Data

Thiazole-2-carbohydrazide derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Derivatives of **thiazole-2-carbohydrazide** have demonstrated significant activity against a variety of bacterial and fungal strains.^{[6][7]} The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.^[8]

Compound ID	Target Organism	MIC (μg/mL)	Reference
5j	S. aureus	6.25	[9]
5j	E. coli	12.5	[9]
5l	C. albicans	25	[9]
7a	C. albicans ATCC 10231	7.81	[8]
7e	C. albicans ATCC 10231	3.9	[8]
43b	A. niger	16.2 μM	[7]
43d	C. albicans	15.3 μM	[7]

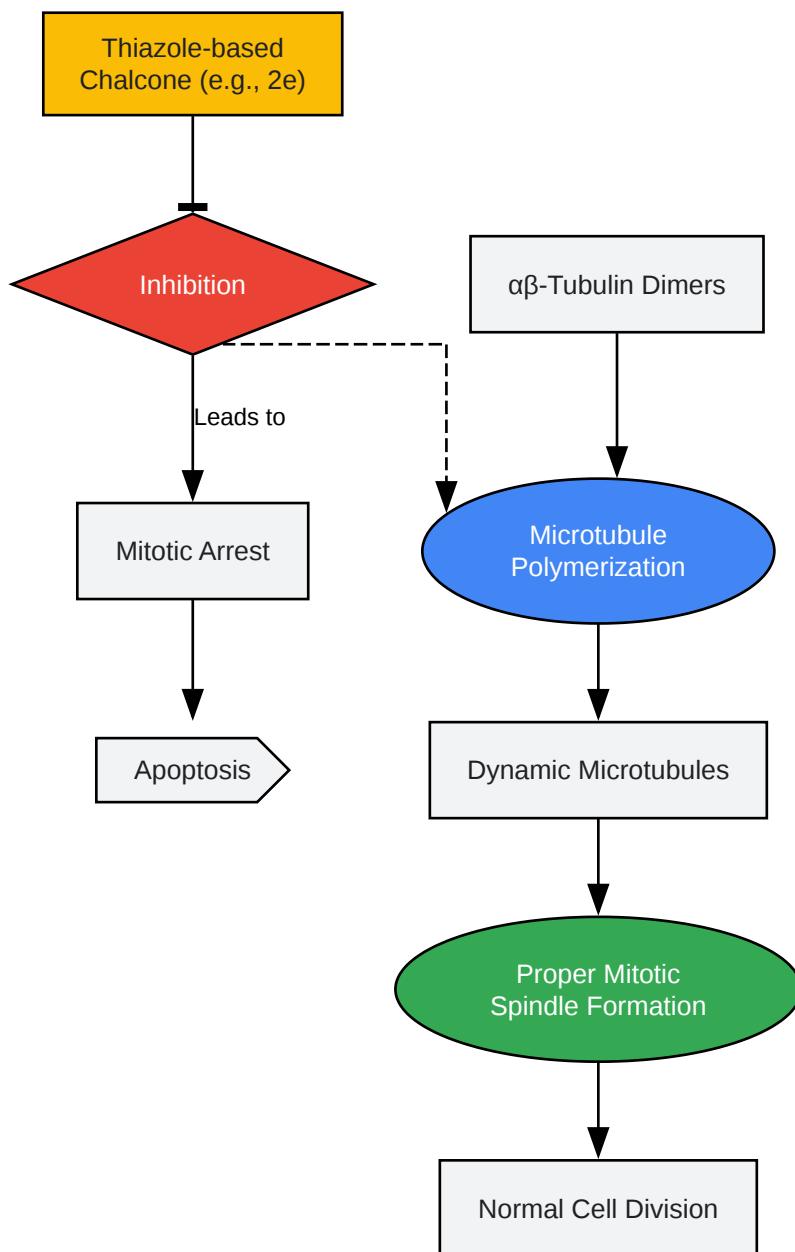
MIC: Minimum Inhibitory Concentration

A significant body of research has focused on the anticancer properties of these derivatives.[\[3\]](#) [\[10\]](#)[\[11\]](#) These compounds have shown cytotoxicity against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[\[10\]](#)[\[12\]](#)

Compound ID	Cell Line	IC50 (μM)	Reference
4c	MCF-7 (Breast)	2.57	[10]
4c	HepG2 (Liver)	7.26	[10]
4a	A549 (Lung)	Not specified, but potent	[11]
4d	MCF-7 (Breast)	Not specified, but potent	[11]
T1	MCF-7 (Breast)	2.21 μg/mL	[12]
T38	HepG2 (Liver)	1.11 μg/mL	[12]
2e	Ovar-3 (Ovarian)	1.55	[13]

IC50: Half-maximal Inhibitory Concentration

One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[\[13\]](#)



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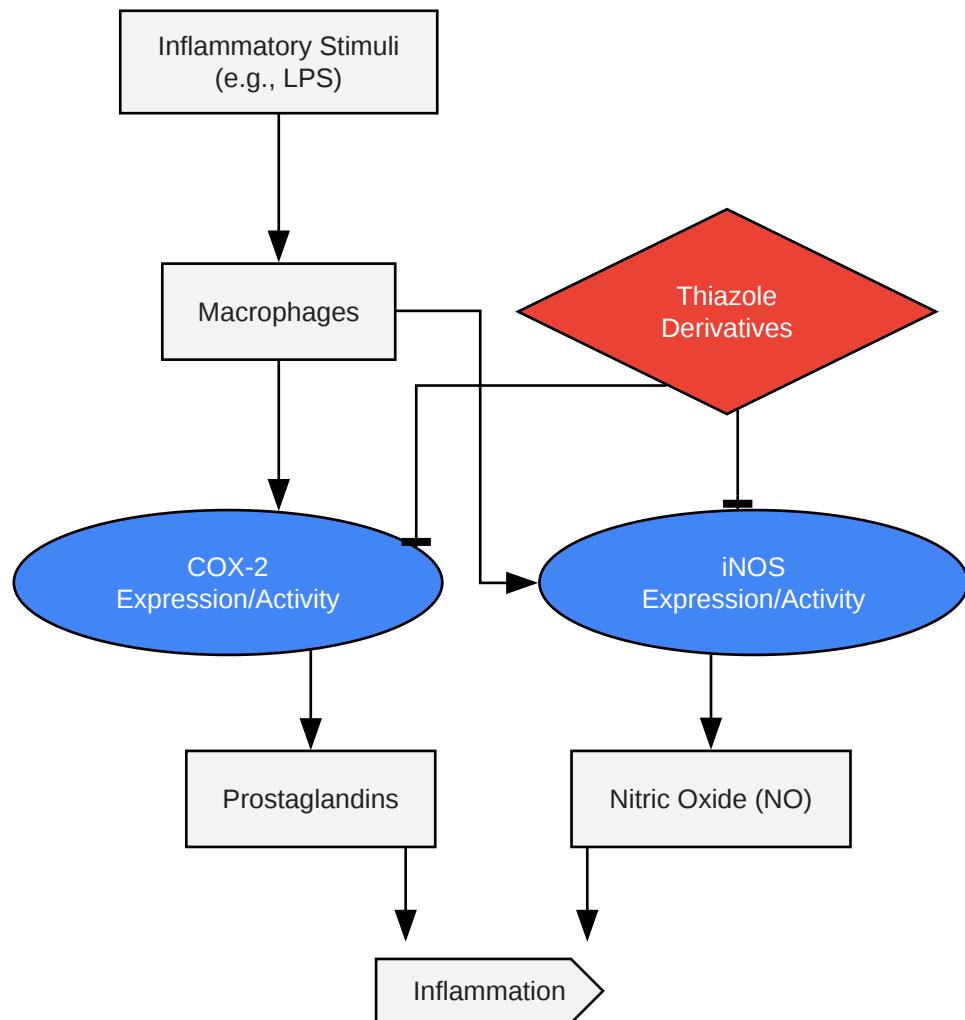
Mechanism of action for tubulin polymerization inhibitors.

Thiazole-based hydrazides have also been investigated for their anti-inflammatory potential.[9] [14] A common *in vitro* assay to determine anti-inflammatory activity is the inhibition of protein denaturation, as inflammation can induce protein denaturation.[9] Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[15]

Compound ID	Assay	IC50 (µg/mL)	Reference
5j	Protein Denaturation	50.11	[9]
5k	Protein Denaturation	48.29	[9]
5l	Protein Denaturation	46.29	[9]

IC50: Half-maximal Inhibitory Concentration

The anti-inflammatory action of some thiazole derivatives is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade.[14][15]



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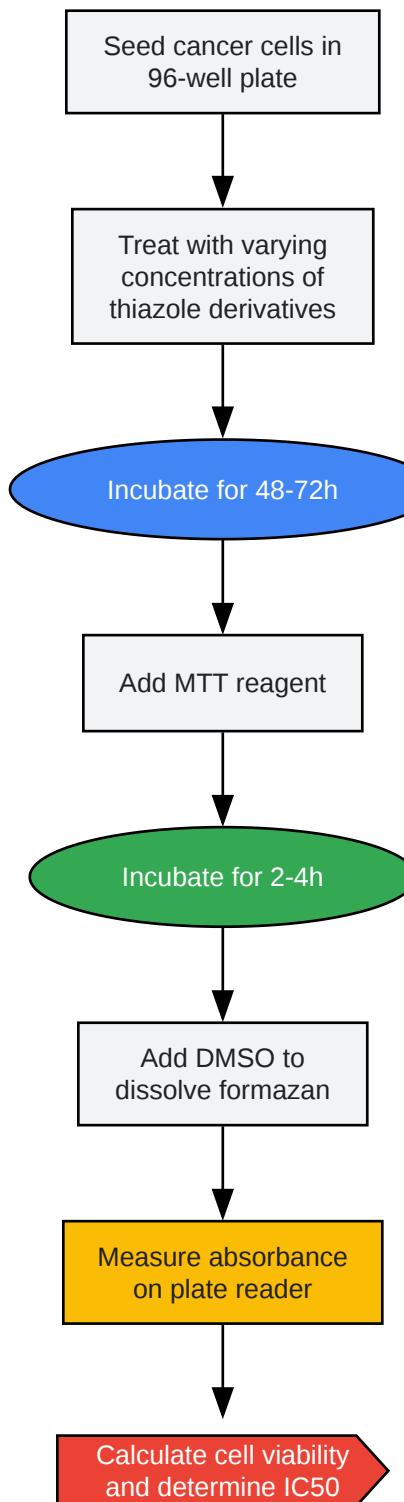
Inhibition of inflammatory pathways by thiazole derivatives.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of **thiazole-2-carbohydrazide** derivatives.

- Synthesis of Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate (3): Compound 2 (pyridine-3-carbothioamide) is refluxed with ethyl-2-chloroacetoacetate to yield the thiazole ester (3).
[\[4\]](#)
- Synthesis of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (4): The resulting ester (3) is treated with hydrazine hydrate to produce the carbohydrazide (4).
[\[4\]](#)
- Condensation Reaction: The thiazole-4-carbohydrazide intermediate is condensed with a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).
[\[4\]](#)
[\[6\]](#)
- Purification: The reaction progress is monitored by thin-layer chromatography (TLC). The resulting solid product is typically filtered, washed, and recrystallized to achieve high purity.
[\[6\]](#)
[\[8\]](#)
- Characterization: The structure of the final compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.
[\[6\]](#)
[\[8\]](#)
- Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: The prepared inoculum is added to each well of the microtiter plate.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

- Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[8\]](#)
- Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[\[10\]](#)



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Workflow for the in vitro MTT cytotoxicity assay.

- Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.
- Incubation: The mixture is incubated at a physiological temperature for a set time, followed by heating to induce denaturation.
- Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.
- Calculation: The percentage inhibition of protein denaturation is calculated relative to a control. The IC₅₀ value is determined from a dose-response curve. Diclofenac sodium is often used as a standard reference drug.[9]

Conclusion

Thiazole-2-carbohydrazide derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for biological screening. The extensive research into their antimicrobial, anticancer, and anti-inflammatory activities has yielded numerous potent lead compounds. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of molecules and provide a solid foundation for further research and development in this exciting field. Future work should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to facilitate rational drug design.

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